3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group and a thiazole ring, which is further functionalized with a sulfamoyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and DNA, depending on the specific structure of the derivative .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, such as binding to enzymes or receptors, or intercalating with dna . The specific interactions depend on the structure of the derivative and the nature of its target .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The pharmacokinetic properties of This compound The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Sulfamoylation: The thiazole ring is then functionalized with a sulfamoyl group using sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the sulfamoyl-substituted thiazole with 3-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide.
Reduction: 3-methoxy-N-{4-[(1,3-thiazol-2-yl)amino]phenyl}benzamide.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-{4-[(1,3-thiazol-2-yl)amino]phenyl}benzamide: Similar structure but with an amino group instead of a sulfamoyl group.
3-methoxy-N-{4-[(1,3-thiazol-2-yl)methyl]phenyl}benzamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-4-2-3-12(11-14)16(21)19-13-5-7-15(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-11H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMGZMMRJFVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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